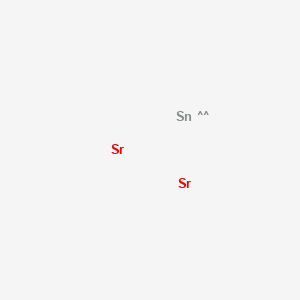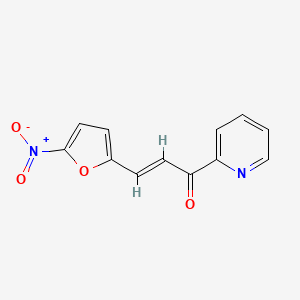
3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The structure of this compound consists of a nitrofuran ring attached to a pyridine ring through a propenone linker.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one typically involves the condensation of 5-nitro-2-furaldehyde with 2-acetylpyridine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The base used can be sodium hydroxide or potassium hydroxide. The reaction proceeds through the formation of an intermediate aldol product, which then undergoes dehydration to form the final propenone compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidative products using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 3-(5-Amino-2-furyl)-1-(2-pyridyl)-2-propen-1-one.
Oxidation: Various oxidative products depending on the oxidizing agent used.
Substitution: Substituted derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one involves its interaction with cellular components. The nitro group is believed to undergo bioreduction to form reactive intermediates that can damage cellular macromolecules such as DNA, proteins, and lipids. This leads to the disruption of cellular processes and ultimately cell death. The compound’s ability to target specific molecular pathways makes it a promising candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
3-(5-Nitro-2-furyl)-2-propen-1-one: Lacks the pyridine ring, making it less complex.
1-(2-Pyridyl)-2-propen-1-one: Lacks the nitrofuran ring, resulting in different biological activities.
Uniqueness
3-(5-Nitro-2-furyl)-1-(2-pyridyl)-2-propen-1-one is unique due to the presence of both the nitrofuran and pyridine rings, which contribute to its diverse biological activities. The combination of these structural features enhances its potential as a multifunctional compound in various scientific and industrial applications.
特性
CAS番号 |
63421-92-1 |
|---|---|
分子式 |
C12H8N2O4 |
分子量 |
244.20 g/mol |
IUPAC名 |
(E)-3-(5-nitrofuran-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H8N2O4/c15-11(10-3-1-2-8-13-10)6-4-9-5-7-12(18-9)14(16)17/h1-8H/b6-4+ |
InChIキー |
CODROYJEXONCBO-GQCTYLIASA-N |
異性体SMILES |
C1=CC=NC(=C1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1=CC=NC(=C1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
![7-Methyl-2lambda~6~-pyrimido[4,5-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14516333.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)
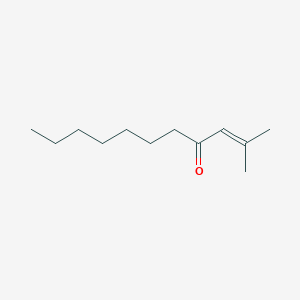
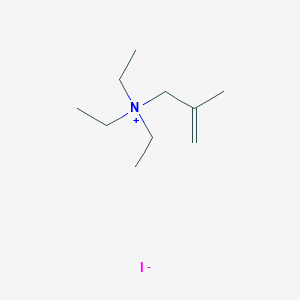

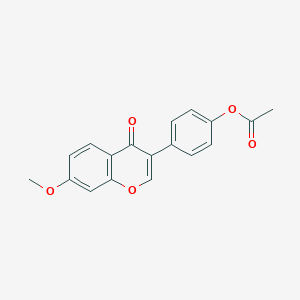

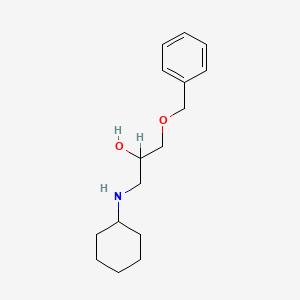
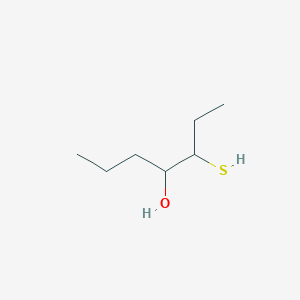
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
![3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14516409.png)
![6-Oxo-5-[2-(4-sulfamoylphenyl)hydrazinylidene]-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14516414.png)
